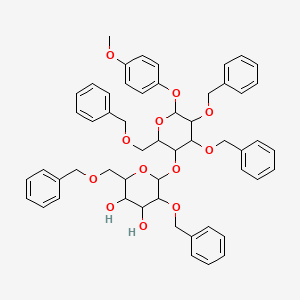![molecular formula C17H12Cl4N4O4 B13397537 (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst.
Formation of the Oxime: The oxime functional group is formed by reacting the ketone with hydroxylamine hydrochloride in the presence of a base.
Nitration: The final step involves the nitration of the oxime to form the mononitrate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the oxime group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Products may include imidazole N-oxides and nitroso derivatives.
Reduction: Amines and hydroxylamines are typical products.
Substitution: Substituted dichlorophenyl derivatives are formed.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study enzyme interactions, particularly those involving imidazole-containing substrates. It can also serve as a probe for investigating cellular processes.
Medicine
The compound’s potential medicinal applications include its use as an antifungal or antibacterial agent. Its imidazole ring is a common motif in many pharmaceutical compounds, suggesting potential therapeutic benefits.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism by which (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The oxime group can participate in hydrogen bonding, influencing molecular recognition processes. The dichlorophenyl groups can interact with hydrophobic pockets in proteins, altering their function.
類似化合物との比較
Similar Compounds
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Lacks the oxime and nitrate groups, making it less reactive.
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime: Lacks the nitrate group, affecting its chemical properties.
Uniqueness
The presence of both the oxime and nitrate groups in (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate makes it unique
特性
分子式 |
C17H12Cl4N4O4 |
|---|---|
分子量 |
478.1 g/mol |
IUPAC名 |
(Z)-N-(2,4-dichlorophenoxy)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanimine;nitric acid |
InChI |
InChI=1S/C17H11Cl4N3O.HNO3/c18-11-1-3-13(14(20)7-11)16(9-24-6-5-22-10-24)23-25-17-4-2-12(19)8-15(17)21;2-1(3)4/h1-8,10H,9H2;(H,2,3,4)/b23-16+; |
InChIキー |
HKGHLICSVZZSNH-BVXBIMGVSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N/OC2=C(C=C(C=C2)Cl)Cl)/CN3C=CN=C3.[N+](=O)(O)[O-] |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NOC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B13397455.png)

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13397478.png)
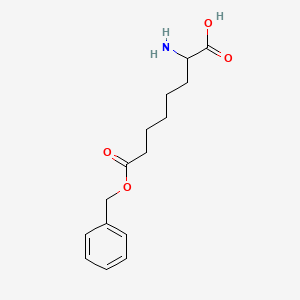
![Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)
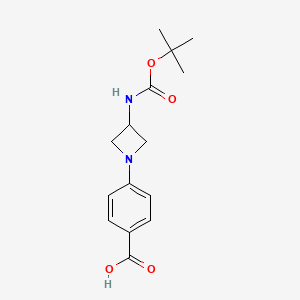
![(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate](/img/structure/B13397496.png)
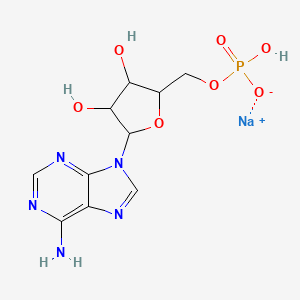
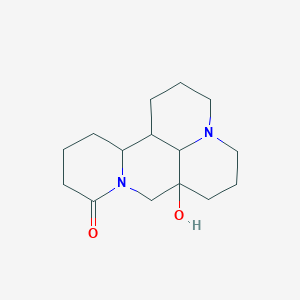
![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B13397513.png)
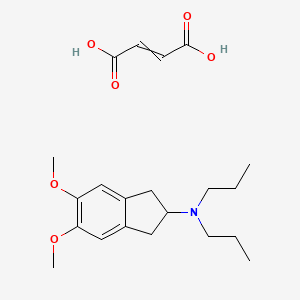
![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
